molecular formula C12H6Br2O4 B577333 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID CAS No. 13577-26-9

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

Cat. No.: B577333
CAS No.: 13577-26-9
M. Wt: 373.98 g/mol
InChI Key: OOFIFDTVRIMVFK-UHFFFAOYSA-N
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Description

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two carboxylic acid groups attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID typically involves the bromination of 1,8-naphthalenetetracarboxylic acid. The process includes dissolving 1,8-naphthalenetetracarboxylic acid in water with the addition of alkali metal hydroxides, carbonates, acetates, or phosphates. The resulting solution is then treated with bromine or bromine-yielding agents at temperatures between 10°C and 70°C, preferably 30°C to 40°C. The reaction product is filtered, boiled with dilute hydrochloric acid, filtered again, washed neutral, and dried .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products Formed:

    Substitution Products: Various substituted naphthalene derivatives.

    Oxidation Products: Naphthalene dicarboxylic anhydrides or quinones.

    Reduction Products: Reduced naphthalene derivatives.

    Esters: Naphthalene dicarboxylate esters.

Scientific Research Applications

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID involves its interaction with molecular targets and pathways. The bromine atoms and carboxylic acid groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in electron transfer reactions, and undergo nucleophilic substitution, affecting various biological and chemical processes .

Comparison with Similar Compounds

    1,4,5,8-Naphthalenetetracarboxylic Dianhydride: Similar in structure but lacks bromine atoms.

    4,5-Dichloro-1,8-Naphthalenedicarboxylic Acid: Similar but contains chlorine instead of bromine.

    1,8-Naphthalenedicarboxylic Acid: Lacks halogen atoms.

Uniqueness: The bromine atoms provide sites for further functionalization and modification, making it a versatile compound in synthetic chemistry .

Biological Activity

4,5-Dibromo-1,8-naphthalenedicarboxylic acid (DBNDA) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and its role in inhibiting various biological pathways. This article reviews the biological activity of DBNDA, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

DBNDA can be synthesized through a bromination reaction of 1,8-naphthalenedicarboxylic acid. The process typically involves the introduction of bromine at the 4 and 5 positions of the naphthalene ring under controlled conditions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have indicated that DBNDA exhibits significant cytotoxicity against various cancer cell lines. For instance, research evaluating naphthalene derivatives has shown that compounds similar to DBNDA can inhibit cell proliferation in human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 14.66 to 32.26 µM .

Table 1: Cytotoxicity of DBNDA against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG227.32 ± 2.67
HeLa17.51 ± 0.34
MCF-732.26 ± 1.74

The mechanism by which DBNDA exerts its anticancer effects is primarily through the inhibition of DNA-topoisomerase I (Topo I). This enzyme plays a vital role in DNA replication and transcription; thus, its inhibition leads to increased DNA fragmentation and apoptosis in cancer cells . Furthermore, DBNDA has shown potential as an acetylcholinesterase (AChE) inhibitor, suggesting additional neuroprotective roles .

Case Studies and Research Findings

A detailed investigation into the structure-activity relationship (SAR) of naphthalene derivatives revealed that the presence of bromine substituents enhances biological activity compared to their non-brominated counterparts. In one study, various dibromo derivatives were synthesized and evaluated for their anticancer properties, confirming that bromination at specific positions significantly contributes to increased cytotoxicity .

Example Case Study

In a notable case study published in Molecules, researchers synthesized a series of naphthalimide derivatives and assessed their biological activities. Among these derivatives, those with similar structural characteristics to DBNDA displayed promising results as fluorescent probes for metal ion detection and as potential anticancer agents . The study highlighted the importance of functional groups in modulating biological activity.

Properties

CAS No.

13577-26-9

Molecular Formula

C12H6Br2O4

Molecular Weight

373.98 g/mol

IUPAC Name

4,5-dibromonaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18)

InChI Key

OOFIFDTVRIMVFK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br

Origin of Product

United States

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